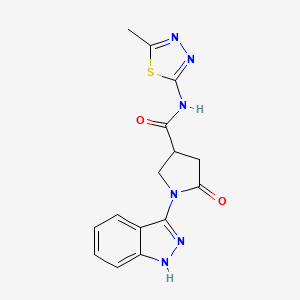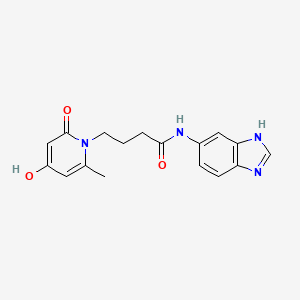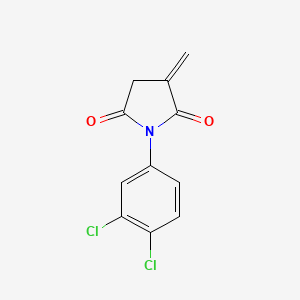
6-chloro-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, also known by its chemical formula C18H20ClN5O4 , is a fascinating compound with diverse applications. Let’s explore its properties and uses.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 2,5-dimethoxyaniline with 6-chloro-1,3,5-triazine-2,4-diamine . The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, manufacturers often employ efficient and scalable routes to synthesize this compound. These methods ensure high yields and purity.
Analyse Chemischer Reaktionen
Reactivity:: 6-chloro-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine participates in various chemical reactions:
- Oxidation : It can undergo oxidation reactions, leading to the formation of different oxidation states.
- Reduction : Reduction processes yield reduced forms of the compound.
- Substitution : Substituents can be introduced at specific positions on the triazine ring.
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Substitution : Various nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across disciplines:
- Chemistry : As a building block for designing novel molecules.
- Biology : Investigating its interactions with biological macromolecules.
- Medicine : Potential therapeutic agents due to their unique properties.
- Industry : Used in materials science and catalysis.
Wirkmechanismus
The precise mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting pathways related to cell growth, inflammation, or signaling.
Vergleich Mit ähnlichen Verbindungen
While there are related triazine derivatives, the unique combination of chloro and dimethoxy substituents sets 6-chloro-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine apart.
For further exploration, consider investigating similar compounds like 6-chloro-1,3,5-triazine-2,4-diamine and 2,5-dimethoxyaniline .
Eigenschaften
Molekularformel |
C19H20ClN5O4 |
|---|---|
Molekulargewicht |
417.8 g/mol |
IUPAC-Name |
6-chloro-2-N,4-N-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H20ClN5O4/c1-26-11-5-7-15(28-3)13(9-11)21-18-23-17(20)24-19(25-18)22-14-10-12(27-2)6-8-16(14)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25) |
InChI-Schlüssel |
CMJYDQFBJALNRV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)Cl)NC3=C(C=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5-dimethoxy-N-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11030699.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl phenylacetate](/img/structure/B11030701.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11030703.png)
![methyl (2Z)-{2-[(2E)-2-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11030704.png)
![2-[(4-Methoxyphenyl)amino]-4,7-dioxo-5-phenyl-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11030705.png)
![3,6-bis(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11030708.png)
![Methyl 5-methyl-2-[({5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}carbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B11030714.png)

![{[(2-Fluoroanilino)(imino)methyl]amino}methanimidamide](/img/structure/B11030718.png)

![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)urea](/img/structure/B11030737.png)
![3-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11030745.png)
![3,5-bis(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11030762.png)

